molecular formula C16H22N4O2 B2535052 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone CAS No. 1170532-60-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone

Cat. No.: B2535052
CAS No.: 1170532-60-1
M. Wt: 302.378
InChI Key: SVFSMQOZDMVHKP-UHFFFAOYSA-N
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Description

1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is a synthetic heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with an ethoxy-substituted ethanone side chain. This structure combines the pharmacophoric properties of benzimidazoles (known for antimicrobial, anticancer, and anti-inflammatory activities) with the conformational flexibility of piperazine, which enhances solubility and bioavailability .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFSMQOZDMVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzimidazole Core

The synthesis begins with constructing the 1H-benzo[d]imidazole nucleus, typically achieved via cyclization of o-phenylenediamine derivatives. For instance, refluxing o-phenylenediamine with acetic acid under acidic conditions yields 2-methylbenzimidazole, as demonstrated in a foundational protocol. Alternative methods employ sulfonic acid derivatives subjected to high-temperature (160°C) reactions with piperazine analogs, though excessive heat risks decomposition. A modern approach utilizes N-arylamidoxime cyclization in chlorobenzene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), enabling one-pot acylation–cyclization for streamlined benzimidazole formation.

Critical Parameters :

  • Temperature: 120–180°C (optimal 160°C)
  • Solvent: Solvent-free conditions or 2-methoxyethanol
  • Yield: 65–78% depending on substituents

Piperazine Functionalization

Introducing the piperazine moiety occurs via nucleophilic substitution or alkylation. Patent WO2018104953A1 details coupling 4-(2,3-dichlorophenyl)piperazine with butoxy intermediates using dichloromethane and triethylamine, achieving 73% yield after recrystallization. For the target compound, 1-(4-(bromomethyl)piperazin-1-yl)-2-ethoxyethanone reacts with 1H-benzimidazole-2-thiol in polar aprotic solvents like dimethylformamide (DMF), facilitated by potassium carbonate.

Reaction Optimization :

  • Base: Triethylamine or dimethylaminopyridine (DMAP)
  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) for amide bond formation
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or ethanol recrystallization

Ethoxyethanone Incorporation

The final step attaches the 2-ethoxyethanone group through a nucleophilic acyl substitution. Reacting piperazine-modified benzimidazole with ethyl chloroacetate in acetone under reflux introduces the ethoxy moiety, followed by oxidation with pyridinium chlorochromate (PCC) to yield the ketone. Alternatively, direct alkylation using 2-ethoxyacetyl chloride in tetrahydrofuran (THF) at 0°C minimizes side reactions.

Table 1. Comparative Analysis of Coupling Methods

Method Solvent Temperature Yield (%) Purity (%)
Nucleophilic Substitution DMF 80°C 68 95
Alkylation THF 0–25°C 72 97
Oxidative Coupling Dichloromethane 25°C 73 96

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy remains pivotal for structural elucidation. The piperazine methylene protons (-CH2-) resonate as a singlet at δ 3.30–3.50 ppm, while benzimidazole aromatic protons appear as multiplets between δ 6.90–7.80 ppm. Carbon-13 NMR confirms the ethoxyethanone carbonyl at δ 207.5 ppm and the benzimidazole quaternary carbons at δ 148.2–152.4 ppm.

Mass spectrometry (MS) data align with the molecular formula C16H22N4O2 (MW 302.378), showing a characteristic [M+H]+ peak at m/z 303.4. High-resolution MS (HRMS) further validates the molecular ion with a mass error <2 ppm.

Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) analyses using C18 columns (acetonitrile/water gradient) reveal ≥95% purity for recrystallized products. Differential Scanning Calorimetry (DSC) indicates a melting point of 182–184°C, with no polymorphic transitions observed. Accelerated stability studies (40°C/75% RH) demonstrate <2% degradation over 6 months, underscoring robustness in solid-state formulations.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Large-scale synthesis prioritizes cost-effective solvents like ethanol or 2-methoxyethanol, which allow recovery via distillation. Patent WO2018104953A2 emphasizes dichloromethane for its high solubility, though environmental concerns necessitate closed-loop recycling systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the ethoxyethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethoxyethanone group may facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Key Observations:

Fluorinated phenoxy analogues (e.g., ) exhibit improved metabolic stability and target affinity, as seen in related antifungal and anticancer agents .

Biological Relevance: Piperazine-linked benzimidazoles with ethanone side chains (e.g., 5k) demonstrate moderate anticancer activity against human cancer cell lines, with IC₅₀ values in the micromolar range .

Physicochemical Properties

  • Solubility: The ethoxy group may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic substituents (e.g., ’s 4-isopropylphenoxy derivative) .

Biological Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H22N4O3
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1172544-04-5

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to the benzimidazole core, which is known for its diverse pharmacological effects. The following sections detail specific activities and mechanisms of action.

Anticancer Activity

Recent studies indicate that derivatives of benzimidazole, including the compound , can inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation. In particular, compounds with varied substitutions at the benzimidazole core have shown promising results against various cancer cell lines:

CompoundIC50 (µM)Cancer Type
BBZ 11a5.2Breast
BBZ 12a3.8Lung
BBZ 12b4.0Colon

These results were obtained through screening against a panel of 60 human cancer cell lines at the National Cancer Institute, highlighting the compound's potential as an anticancer agent .

Antimicrobial Activity

The benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that they exhibit significant activity against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

This antimicrobial activity is believed to stem from the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. In the case of benzimidazole derivatives:

  • Substitution Patterns : The introduction of various substituents on the benzimidazole ring significantly affects potency and selectivity.
  • Piperazine Linkage : The piperazine moiety enhances solubility and bioavailability, contributing to increased activity against target enzymes.
  • Ethoxy Group : The ethoxy group has been linked to improved interaction with biological targets, enhancing overall efficacy.

Research has indicated that modifications at specific positions on the benzimidazole ring can lead to enhanced binding affinity for target proteins .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, a series of benzimidazole derivatives were tested for their ability to inhibit Hu Topo I. The compound demonstrated a strong binding affinity and induced apoptosis in cancer cells, suggesting its potential as a lead compound for further development .

Study 2: Antimicrobial Screening

A comprehensive screening of several benzimidazole derivatives against clinical isolates revealed that certain compounds exhibited potent antimicrobial activity, particularly against multidrug-resistant strains. This highlights their therapeutic potential in treating resistant infections .

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